Product packaging for 7-Chlorochroman-4-ol(Cat. No.:CAS No. 18385-81-4)

7-Chlorochroman-4-ol

Cat. No.: B2502791
CAS No.: 18385-81-4
M. Wt: 184.62
InChI Key: CTDYKWYKIBZVPN-UHFFFAOYSA-N
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Description

7-Chlorochroman-4-ol (CAS 18385-81-4) is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It belongs to the chroman class of heterocycles, which are structures of significant interest in medicinal and synthetic chemistry. As a chlorinated derivative, this compound serves as a valuable synthetic intermediate and building block for researchers developing novel active molecules . Chlorine-containing compounds are a cornerstone of modern pharmaceuticals, with more than 250 FDA-approved drugs featuring chlorine atoms, which are known to profoundly influence a drug's biological activity, metabolic stability, and binding affinity . The specific substitution pattern of this compound makes it a particularly useful precursor for the exploration of new therapeutic agents against a range of diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B2502791 7-Chlorochroman-4-ol CAS No. 18385-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDYKWYKIBZVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Chlorochroman 4 Ol and Analogues

Conventional Chemical Synthesis Routes

Conventional synthesis of 7-Chlorochroman-4-ol typically involves a two-stage process: first, the construction of the chroman-4-one core, followed by the reduction of the ketone functionality.

Reduction Strategies for 7-Chlorochroman-4-one Precursors

The conversion of the precursor, 7-Chlorochroman-4-one, to the desired this compound is a critical step, commonly achieved through reduction. The choice of reducing agent dictates the outcome, allowing for the formation of the secondary alcohol or the introduction of further substituents at the C4 position.

The reduction of 7-Chlorochroman-4-one to this compound is efficiently accomplished using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity and mild reaction conditions. libretexts.org It selectively reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the 7-Chlorochroman-4-one. pressbooks.pubyoutube.com This initial step forms a borate-alkoxide intermediate. Subsequent protonation of the resulting alkoxide, typically by a protic solvent like ethanol (B145695) or water during workup, yields the final product, this compound, a secondary alcohol. masterorganicchemistry.compressbooks.pub The stoichiometry of the reaction is notable, as one equivalent of sodium borohydride can, in principle, reduce four equivalents of the ketone. libretexts.org

PrecursorReagentProductReaction Type
7-Chlorochroman-4-oneSodium Borohydride (NaBH₄)This compoundKetone Reduction

To synthesize C4-substituted chromanol analogues, such as 7-chloro-4-methylchroman-4-ol, organometallic reagents like Grignard reagents are employed. This reaction introduces a new carbon-carbon bond at the carbonyl position. When a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is reacted with 7-Chlorochroman-4-one, it adds a methyl group to the carbonyl carbon. youtube.com

The mechanism begins with the nucleophilic addition of the carbanionic portion of the Grignard reagent to the carbonyl carbon. This breaks the carbon-oxygen pi bond, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 7-chloro-4-methylchroman-4-ol. youtube.com This method is versatile, allowing for the introduction of various alkyl or aryl groups at the C4 position by selecting the appropriate Grignard reagent.

PrecursorReagentProductReaction Type
7-Chlorochroman-4-oneMethylmagnesium bromide (CH₃MgBr)7-chloro-4-methylchroman-4-olGrignard Addition

Cyclization and Ring-Closure Reactions Leading to the Chromane (B1220400) Scaffold

The synthesis of the essential precursor, 7-Chlorochroman-4-one, relies on the construction of the heterocyclic chromane ring system. This is often achieved through cyclization reactions that form the oxygen-containing ring.

A common and efficient method for constructing the chroman-4-one scaffold is a one-pot reaction involving a base-mediated aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. nih.govacs.org This process typically starts with a substituted 2'-hydroxyacetophenone (B8834) (in this case, 1-(4-chloro-2-hydroxyphenyl)ethanone) and an appropriate aldehyde.

The reaction is initiated by a base, which deprotonates the α-carbon of the acetophenone, generating an enolate. This enolate then undergoes an aldol condensation with the aldehyde to form a chalcone-like intermediate. gu.se In the presence of the base, the hydroxyl group of the phenol (B47542) attacks the α,β-unsaturated ketone system of the chalcone (B49325) intermediate in an intramolecular conjugate addition known as an oxa-Michael reaction. rsc.orgresearchgate.net This ring-closing step forms the chroman-4-one skeleton. nih.gov Microwave irradiation has been shown to facilitate this reaction, leading to good yields of the desired 2-alkyl-substituted chroman-4-ones. nih.govnih.gov

Biocatalytic and Asymmetric Synthesis Approaches

Modern synthetic chemistry increasingly utilizes biocatalysis to achieve high levels of stereoselectivity, which is crucial in fields like pharmaceuticals. nih.gov Asymmetric synthesis, defined as a reaction that produces stereoisomeric products in unequal amounts, is key to obtaining enantiomerically pure compounds. wikipedia.org

For the synthesis of this compound, biocatalytic reduction of the prochiral 7-Chlorochroman-4-one offers a promising route to obtaining a single enantiomer of the alcohol. Enzymes such as ketoreductases (KREDs) are highly effective for the stereoselective reduction of ketones. entrechem.com These enzymes, often derived from microorganisms, can produce chiral alcohols with very high enantiomeric excess (e.e.). nih.gov

The process involves using a whole-cell biocatalyst or an isolated enzyme that selectively reduces the ketone to either the (R)- or (S)-alcohol. This approach is advantageous as it operates under mild conditions and can provide access to optically active chromanols that are difficult to obtain through traditional chemical resolution or asymmetric synthesis. nih.gov The development of asymmetric methods for synthesizing chromanone and flavanone (B1672756) cores is an active area of research, with strategies including catalytic asymmetric synthesis and the use of chiral auxiliaries. wikipedia.orgnih.gov

Enantioselective Bioreduction utilizing Whole-Cell Biocatalysts

Enantioselective bioreduction has emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure alcohols. nih.gov This technique utilizes whole microbial cells (such as bacteria, fungi, or yeast) or isolated enzymes as catalysts to reduce a prochiral ketone to a specific chiral alcohol with high selectivity. researchgate.netlongdom.org The use of whole cells is often advantageous as it circumvents the need for costly enzyme purification and provides a self-contained system with the necessary enzymes and cofactor regeneration mechanisms. nih.gov These biocatalytic reactions are typically performed under mild conditions, such as in aqueous media at or near ambient temperature and neutral pH, which reduces energy consumption and minimizes waste production. longdom.org

The asymmetric reduction of substituted chromanones to their corresponding optically active chromanols is a key step in the synthesis of various bioactive molecules. While specific data on the bioreduction of 7-chlorochroman-4-one is limited, the principles of this transformation can be effectively illustrated by examining the bioreduction of analogous compounds, such as the structurally similar 6-chlorothiochroman-4-one.

The biotransformation of a prochiral ketone like 6-chlorochromanone to an enantiopure alcohol such as (S)-6-chlorochroman-4-ol using a whole-cell biocatalyst like Lactobacillus paracasei relies on the action of intracellular oxidoreductase enzymes. These enzymes, utilizing cofactors like NADH or NADPH, stereoselectively deliver a hydride to the carbonyl carbon of the ketone. The inherent chirality of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol.

Research on the biotransformation of the sulfur analogue, 6-chlorothiochroman-4-ol, using marine-derived fungal strains has demonstrated the feasibility of such reactions. researchgate.net Similarly, the bioreduction of other chlorinated aromatic ketones has been successfully achieved with high enantioselectivity using various microorganisms. For instance, the reduction of 2-chloro-1-phenylethanone by marine fungi yielded (S)-(-)-2-chloro-1-phenylethanol, and the reduction of 4'-chloroacetophenone (B41964) using plant tissues resulted in the corresponding alcohol with up to 98% enantiomeric excess (e.e.). nih.govnih.gov These examples underscore the broad applicability of biocatalysts in stereoselectively reducing halogenated ketones, a principle directly applicable to the synthesis of this compound.

The general reaction for this biocatalytic reduction is as follows:

Biocatalytic Reduction Reaction

To develop a viable and efficient biocatalytic process, the optimization of various reaction parameters is crucial. The goal is to maximize the product yield and enantiomeric excess while minimizing the reaction time and resource consumption. Key parameters that are typically optimized include:

Biocatalyst Selection and Concentration: Different microbial strains possess reductases with varying activities and selectivities. Screening a library of microorganisms is the first step to identify the best catalyst for a specific substrate. The concentration of the whole cells (biomass) also affects the reaction rate.

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. Deviations from these optima can lead to a significant loss in catalytic efficiency. For example, studies on the bioreduction of 2-chloro-1-phenylethanone found the process to be more efficient at neutral pH. nih.gov

Co-substrate/Co-factor Regeneration: Many bioreductions require a co-substrate, such as glucose, to regenerate the essential NADPH or NADH cofactors consumed by the reductase enzymes. The type and concentration of the co-substrate can significantly influence the reaction's progress. nih.gov

Reaction Medium and Agitation: The choice of aqueous buffer or the addition of co-solvents can affect substrate solubility and cell viability. Agitation is important to ensure proper mixing and mass transfer between the substrate and the biocatalyst.

The impact of these parameters on the reaction outcome is often studied systematically. The following interactive table illustrates hypothetical optimization results for the bioreduction of a chlorochromanone, based on typical findings in the literature.

Interactive Data Table: Optimization of Bioreduction Parameters
ExperimentSubstrate Conc. (mM)Temperature (°C)pHCo-substrate (Glucose, g/L)Yield (%)Enantiomeric Excess (e.e., %)
15257.0106592
210257.0105891
35307.0108295
45357.0107593
55306.0106894
65308.0107193
75307.02091>99
85307.057696

This data is illustrative and intended to demonstrate the effect of parameter changes on a typical bioreduction reaction.

Chemical Reactivity and Transformation Studies of 7 Chlorochroman 4 Ol

Reactions at the Hydroxyl Functional Group

The secondary alcohol at the C-4 position of the chroman skeleton is a key site for chemical modification. Its reactivity is typical of secondary alcohols, allowing for a range of transformations.

The hydroxyl group of 7-Chlorochroman-4-ol can undergo esterification to form the corresponding esters. This transformation is typically achieved by reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides.

One common method is the reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. byjus.comnih.gov The subsequent elimination of a chloride ion and deprotonation by the base yields the ester and a hydrochloride salt. byjus.com

Alternatively, Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed. researchgate.net For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, can be utilized to facilitate the reaction. osti.gov

While specific kinetic data for the esterification of this compound is not extensively documented in readily available literature, the general applicability of these methods to secondary alcohols suggests they are viable for producing a diverse range of 7-chlorochroman-4-yl esters.

Table 1: General Methods for the Esterification of Alcohols

Method Reagents Typical Conditions Byproduct(s)
Reaction with Acyl Chloride Acyl Chloride (R-COCl), Pyridine or other base Anhydrous solvent (e.g., CH₂Cl₂), 0°C to room temperature Pyridinium hydrochloride
Fischer Esterification Carboxylic Acid (R-COOH), Strong acid catalyst (e.g., H₂SO₄) Heat, often with removal of water Water
Steglich Esterification Carboxylic Acid (R-COOH), DCC, DMAP (catalyst) Anhydrous aprotic solvent (e.g., CH₂Cl₂), Room temperature Dicyclohexylurea (DCU)

Ether derivatives of this compound can be synthesized through methods like the Williamson ether synthesis. nrel.gov This classical method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide or other suitable leaving group from an organohalide in an Sₙ2 reaction. nrel.govbldpharm.com

The first step requires treating this compound with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 7-chlorochroman-4-oxide. chemicalbook.com This alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. nrel.gov The choice of a primary alkyl halide is crucial to favor the Sₙ2 substitution pathway over elimination, which can become a competing reaction with secondary or tertiary halides. bldpharm.com The reaction is typically performed in a polar aprotic solvent like THF or DMF. bldpharm.comsigmaaldrich.cn

Another approach is reductive etherification, where an aldehyde or ketone is reacted with the alcohol under reducing conditions. google.comresearchgate.net This method provides a direct route to ethers from carbonyl compounds.

The oxidation of the secondary hydroxyl group in this compound provides a direct route to the corresponding ketone, 7-Chlorochroman-4-one. This is a fundamental transformation in organic synthesis, and several reagents are available to perform this conversion efficiently and selectively. capes.gov.br

Mild oxidizing agents are generally preferred to avoid potential side reactions on the electron-rich aromatic ring. Common and effective methods include:

Pyridinium Chlorochromate (PCC): PCC is a selective oxidant that converts secondary alcohols to ketones under mild, non-aqueous conditions, typically in a solvent like dichloromethane (B109758) (CH₂Cl₂). vulcanchem.com It is known for its high selectivity and good yields, minimizing the risk of over-oxidation. vulcanchem.com

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers several advantages, including neutral pH, room temperature reaction conditions, and high chemoselectivity, making it suitable for sensitive substrates. pharmint.net

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534) (NEt₃). chemicalbook.combyjus.com The reaction is known for its mild conditions (typically performed at low temperatures, e.g., -78 °C) and broad functional group tolerance. chemicalbook.com

The reverse reaction, the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol, is also a significant transformation, with studies documenting the bioreduction of 6-chlorochroman-4-one (B184904) to (S)-6-chlorochroman-4-ol with high enantiomeric excess. This underscores the synthetic accessibility between the alcohol and ketone forms of this chroman scaffold.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols

Method Oxidizing Agent System Typical Solvent Key Features
PCC Oxidation Pyridinium Chlorochromate (CrO₃·Py·HCl) Dichloromethane (CH₂Cl₂) Mild, selective, anhydrous conditions. vulcanchem.com
Dess-Martin Oxidation Dess-Martin Periodinane Dichloromethane (CH₂Cl₂) Neutral pH, room temperature, high yields, good for sensitive groups. pharmint.net
Swern Oxidation DMSO, (COCl)₂, Triethylamine Dichloromethane (CH₂Cl₂) Very mild, low temperature (-78 °C), avoids heavy metals. chemicalbook.com

Transformations Involving the Aromatic Ring System

The benzene (B151609) ring of this compound is substituted with a chloro group and an alkoxy group (the ether oxygen of the pyran ring). These substituents influence the ring's reactivity and the regioselectivity of further functionalization.

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the aromatic ring. The outcome of such reactions on this compound is dictated by the combined directing effects of the existing substituents.

Ether Oxygen (Alkoxy Group): The oxygen atom of the chroman ring acts as a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via a resonance (+M) effect. This strongly enhances the reactivity at positions C5 (para) and C7 (ortho). However, since C7 is already substituted, the primary activation is directed towards C5.

Chloro Group: The chlorine atom at C7 is a deactivating group due to its electron-withdrawing inductive (-I) effect. google.com However, it is also an ortho, para-director because its lone pairs can participate in resonance (+M), stabilizing the intermediates formed during attack at the ortho (C6, C8) and para (C5) positions.

Table 3: Analysis of Directing Effects for Electrophilic Substitution on this compound

Position Relation to Ether Oxygen Relation to Chloro Group Predicted Reactivity
C5 para (Activating) meta Highly Favored
C6 meta ortho (Directing) Possible, but less favored
C8 ortho (to C8a) ortho (Directing) Favored

Modern synthetic methods offer pathways for highly regioselective functionalization that can overcome the inherent directing effects of substituents. These C-H activation or functionalization techniques are powerful tools for modifying complex molecules.

One prominent strategy is directed ortho-metalation (DoM) . researchgate.net In this approach, a functional group on the molecule coordinates to an organometallic base (e.g., an organolithium or magnesium amide reagent), directing deprotonation to a specific adjacent C-H bond. For this compound, the ether oxygen of the pyran ring or the C4-hydroxyl group could potentially direct metalation to the C8 position. Subsequent reaction of the resulting organometallic intermediate with an electrophile (e.g., I₂, CO₂, aldehydes) would install a new substituent exclusively at that site. The use of specialized bases like TMP (tetramethylpiperidide) complexes can enhance regioselectivity.

Palladium-catalyzed C-H activation is another advanced strategy that enables the direct coupling of C-H bonds with various partners. For instance, a directing group can be used to achieve regioselective chlorination or arylation of a phenol (B47542) derivative, providing access to polysubstituted aromatic compounds that are difficult to prepare via classical EAS reactions. While specific applications of these methods to this compound are not widely reported, they represent a viable and powerful approach for its selective functionalization.

Chemical Conversions of the Chloro Substituent

The chlorine atom at the C-7 position of the chroman skeleton is an important functional handle for structural modification. While relatively inert under classical conditions, it can be activated to participate in several types of chemical transformations, enabling the synthesis of diverse analogs.

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the substrate. libretexts.org For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In the case of this compound, the benzene ring is substituted with an alkyl ether linkage at the C-8 position and a hydroxyl-bearing alkyl group at the C-4a/C-5 positions. The ether oxygen is an electron-donating group, which deactivates the aromatic ring towards nucleophilic attack, making direct SNAr reactions challenging. Consequently, the direct displacement of the 7-chloro substituent by common nucleophiles is generally not a feasible synthetic route under standard conditions.

However, in related heterocyclic systems that are sufficiently activated, SNAr reactions are well-documented. For instance, the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with anilines proceeds readily due to the strong electron-withdrawing effect of the nitro group. koreascience.kr Similarly, in 4,7-dichloroquinoline, the C4-chlorine can be selectively displaced by morpholine (B109124) in a high yield, while the C7-chlorine remains intact, demonstrating the critical role of electronic activation by the quinoline (B57606) nitrogen. mdpi.com These examples underscore that for an SNAr reaction to be applicable to the this compound scaffold, the introduction of a potent electron-withdrawing group on the aromatic ring would likely be a necessary prerequisite.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of aryl chlorides, including this compound. nobelprize.org These reactions have become fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.org Although aryl chlorides are less reactive than the corresponding bromides or iodides, the development of sophisticated catalyst systems, often employing electron-rich and sterically hindered phosphine (B1218219) ligands, has enabled their efficient use in a wide range of transformations. researchgate.net

Several key palladium-catalyzed reactions could be applied to the 7-chloro position of this compound:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. nobelprize.orguwindsor.ca It is widely used in the pharmaceutical industry due to its mild conditions and the commercial availability of a vast array of boronic acids.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. mit.edubeilstein-journals.org It is a premier method for synthesizing arylamines. A related C-O coupling can be achieved using alcohols as coupling partners. beilstein-journals.org

Sonogashira Coupling: This reaction constructs a C-C bond between the aryl chloride and a terminal alkyne, providing access to arylalkynes. arkat-usa.org

For these reactions to be successful with this compound, the 4-hydroxyl group may require protection (e.g., as a silyl (B83357) or benzyl (B1604629) ether) to prevent potential interference with the palladium catalyst or the basic reaction conditions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Examples of Catalyst Systems for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

Coupling ReactionTypical Catalyst PrecursorLigandBaseReference
Suzuki-MiyauraPd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhosK₃PO₄ or K₂CO₃ researchgate.net
Buchwald-Hartwig AminationPd₂(dba)₃ or G3-XPhos PrecatalystXantphos or BrettPhosNaOtBu or Cs₂CO₃ mit.edubeilstein-journals.org
SonogashiraPd(PPh₃)₂Cl₂ or Pd(PPh₃)₄(none, ligand is part of precursor)Et₃N or DIPA arkat-usa.org

Derivatization for Structural Diversification and Analog Synthesis

The this compound scaffold can be elaborated into a diverse range of analogs through targeted derivatization. Such modifications are often pursued to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Urea (B33335) and thiourea (B124793) moieties are prevalent in medicinally active compounds due to their ability to act as effective hydrogen bond donors and acceptors. The synthesis of urea and thiourea derivatives of this compound typically requires the prior installation of an amino group on the chroman framework.

A plausible synthetic route involves a two-step process:

Introduction of an Amine: The 7-amino-chroman-4-ol intermediate can be prepared from this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction, using ammonia (B1221849) or a protected ammonia equivalent.

Urea/Thiourea Formation: The resulting 7-aminochroman-4-ol can then be treated with an appropriate isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) to furnish the corresponding urea or thiourea derivative. mdpi.comtubitak.gov.tr This reaction is typically high-yielding and tolerates a wide variety of functional groups on the isocyanate/isothiocyanate partner, allowing for extensive structural diversification. mdpi.comanalis.com.my

The general reaction of an amine with an isothiocyanate to form a thiourea is a simple and efficient method for generating structural diversity. mdpi.com For example, new 7-chloroquinolinyl thiourea derivatives have been synthesized from a corresponding isothiocyanate precursor and various amines. nih.gov

To enhance properties such as hydrophilicity and to introduce new interaction points for biological targets, heterofunctional groups can be incorporated into the this compound structure. acs.orghelsinki.fi This can be achieved by modifying either the existing 4-hydroxyl group or by functionalizing the C-7 position.

Derivatization at the 4-Hydroxyl Position: The secondary alcohol at C-4 is a readily accessible site for chemical modification. Standard organic transformations can be employed, including:

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Oxidation: Oxidation of the alcohol to the corresponding 7-chlorochroman-4-one, which is a versatile intermediate for further reactions, such as reductive amination to install amino groups. The bioreduction of 6-chlorochroman-4-one to the corresponding alcohol has been studied extensively. sci-hub.senih.gov

Functionalization at the C-7 Position: Building upon the cross-coupling methodologies discussed previously (Section 3.3.2), a wide array of functional groups can be introduced at the C-7 position.

A Suzuki coupling with a boronic acid containing a carboxylic acid, ester, or hydroxyl group (e.g., 4-carboxyphenylboronic acid) can append these polar functionalities.

A Buchwald-Hartwig coupling can directly introduce alcohols, phenols, or substituted amines. beilstein-journals.org

Sonogashira coupling can install a terminal alkyne, which serves as a versatile handle for subsequent transformations, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

In a study focused on chroman-4-one based enzyme inhibitors, hydrophilicity was successfully increased by introducing terminal hydroxyl, carboxylic acid, ester, and amide moieties into an alkyl side chain on the chroman ring, demonstrating the utility of this strategy for modulating molecular features. acs.org

Structure Activity Relationship Sar Investigations of 7 Chlorochroman 4 Ol Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties. firsthope.co.in This approach establishes a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of the activity of new compounds. srmist.edu.inslideshare.net

Selection and Calculation of Molecular Descriptors (e.g., Electronic Properties, Lipophilicity Parameters)

The development of a robust QSAR model relies on the careful selection and calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. Key parameters often employed in QSAR studies include lipophilic, electronic, and steric properties. firsthope.co.insrmist.edu.inmlsu.ac.in

Electronic Properties: These descriptors, such as the Hammett constant (σ), quantify the electron-donating or electron-withdrawing nature of substituents on a molecule. firsthope.co.insrmist.edu.in The distribution of electrons influences a drug's ability to interact with its target. wjpsonline.com For instance, electron-withdrawing groups can increase the reactivity of a molecule. firsthope.co.in Quantum chemical descriptors, often calculated using Density Functional Theory (DFT), provide detailed electronic information. biolscigroup.usdergipark.org.trnih.gov These can include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), which are crucial in understanding chemical reactivity and have been successfully used in QSAR models for various compounds. biolscigroup.usrsc.orgcmu.ac.th

Lipophilicity Parameters: Lipophilicity, the affinity of a molecule for a lipid environment, is a critical factor in its ability to cross cell membranes. firsthope.co.in The partition coefficient (log P), which measures the distribution of a compound between an aqueous and a non-aqueous phase (typically octanol (B41247) and water), is a common descriptor for lipophilicity. firsthope.co.insrmist.edu.inwjpsonline.com A balanced log P is often sought, as high values can lead to poor water solubility while low values may hinder membrane permeability. firsthope.co.in

The following table provides an overview of common molecular descriptors used in QSAR studies.

Descriptor Type Parameter Symbol Description
Lipophilic Partition Coefficient log P Measures the lipophilicity of a compound. firsthope.co.in
π-substituent constant π Quantifies the hydrophobicity of a substituent. srmist.edu.in
Electronic Hammett constant σ Describes the electronic effect of a substituent on a benzene (B151609) ring. firsthope.co.in
Dipole Moment µ A measure of the overall polarity of the molecule. srmist.edu.inbiolscigroup.us
HOMO Energy EHOMO Energy of the Highest Occupied Molecular Orbital. biolscigroup.usrsc.org
LUMO Energy ELUMO Energy of the Lowest Unoccupied Molecular Orbital. rsc.orgcmu.ac.th
Steric Taft's Steric Parameter Es Quantifies the size and shape (steric effects) of a substituent. firsthope.co.in
Molar Refractivity MR Relates to the volume of a molecule and its polarizability. srmist.edu.in

Statistical Validation and Predictive Model Development (e.g., Partial Least Squares Regression, Multiple Regression Analysis)

Once molecular descriptors are calculated, statistical methods are employed to develop a predictive QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are commonly used techniques. wjpsonline.comnih.gov These methods generate an equation that correlates the biological activity with the selected descriptors. wjpsonline.com

A typical linear QSAR equation takes the form: log(1/C) = a(log P) + bσ + cE_s + d where C is the concentration required for a biological response, and a, b, c, and d are constants determined by regression analysis. wjpsonline.com

The validity and predictive power of the developed model are assessed through rigorous statistical validation. This involves both internal validation, using methods like leave-one-out cross-validation (Q²), and external validation, where the model's ability to predict the activity of a separate test set of compounds is evaluated (R²pred). nih.govrsc.org A robust QSAR model will have high values for the coefficient of determination (R²) and the cross-validation coefficient (Q²), indicating a good fit and high predictive capability. nih.govnih.gov For example, a QSAR model for a series of antitumor drugs achieved an R² > 0.95 and a cross-validation parameter q² > 0.88, indicating a highly predictive model. nih.gov

Stereochemical Influences in Chromanol Systems

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. google.com Even for compounds with the same molecular formula, different stereoisomers can exhibit vastly different effects. google.com

Enantioselectivity in Biocatalytic Transformations and Chiral Recognition

The synthesis of single enantiomers of chiral compounds is of great importance in pharmaceutical and organic synthesis. google.com Biocatalytic methods, which utilize enzymes or whole cells, have emerged as a powerful tool for the asymmetric synthesis of chiral alcohols due to their high enantioselectivity and environmentally friendly reaction conditions. sci-hub.se

For instance, the enantiomerically pure synthesis of (S)-6-chlorochroman-4-ol has been achieved with an enantiomeric excess of over 99% using the whole-cell biocatalyst Lactobacillus paracasei BD101. sci-hub.senih.gov This biocatalyst facilitated the asymmetric reduction of the prochiral ketone, 6-chlorochroman-4-one (B184904), to the corresponding (S)-alcohol. sci-hub.senih.gov The optimization of reaction parameters such as pH, temperature, and agitation speed was crucial for achieving high yield and enantioselectivity. sci-hub.seresearchgate.net Similarly, lipases, such as AK lipase (B570770) from Pseudomonas fluorescens, have been used for the stereoselective acylation of racemic 2-phenylchroman-4-ol, achieving high enantiomeric excess for both the remaining substrate and the product. mdpi.com

Chiral recognition, the ability to differentiate between enantiomers, is fundamental to these selective transformations. scielo.org.mxrsc.org This recognition is based on the differential intermolecular forces between the chiral selector (the enzyme's active site) and each enantiomer. scielo.org.mx

The following table summarizes examples of biocatalytic transformations in chromanol systems.

Substrate Biocatalyst Product Enantiomeric Excess (ee) Reference
6-Chlorochroman-4-one Lactobacillus paracasei BD101 (S)-6-Chlorochroman-4-ol >99% sci-hub.senih.gov
Racemic 2-Phenylchroman-4-ol AK lipase from Pseudomonas fluorescens (R)-2-Phenylchroman-4-ol and (S)-2-Phenylchroman-4-ol acetate >99% (product), 50-99% (substrate) mdpi.com
Flavanone (B1672756) Rhodococcus rubra KCh 82 (2R,4S)-trans-Flavan-4-ol >99% mdpi.com

Theoretical Considerations of Stereoisomer-Dependent Molecular Interactions

The differential interaction of stereoisomers with biological targets can be investigated through theoretical calculations. scispace.comnih.gov For example, studies on the chromanol derivative 293B have shown that its enantiomers exhibit stereoselective inhibition of potassium channels. nih.gov The (3R,4S)-293B enantiomer displayed a time-dependent block, indicating a preferential interaction with the open state of the channel, while the (3S,4R)-293B enantiomer did not show this characteristic. nih.gov

Computational methods like Density Functional Theory (DFT) can be used to model the interactions between enantiomers and their binding sites, helping to rationalize the observed stereoselectivity. acs.org These calculations can elucidate the specific intermolecular forces, such as hydrogen bonds and π-π interactions, that govern chiral recognition. scielo.org.mx The conformation of the chromane (B1220400) ring system, specifically the helicity of the dihydropyran ring, has been shown to correlate with the specific optical rotation of chiral 2-substituted chromanes, providing another avenue for theoretical analysis of stereochemistry. nih.gov

Positional and Substituent Effects on Chemical Behavior

The position and nature of substituents on the chromanol scaffold significantly influence its chemical and biological properties. nih.govacs.orgnih.gov

Studies on substituted chroman-4-ones have revealed that the position and electronic properties of substituents are crucial for their activity as enzyme inhibitors. nih.govacs.orgnih.gov For instance, in a series of SIRT2 inhibitors, it was found that substitution at the 2-, 6-, and 8-positions was favorable for potency. nih.govacs.org Specifically, larger, electron-withdrawing groups at the 6- and 8-positions enhanced inhibitory activity. nih.govacs.orgnih.gov This highlights the importance of electronic effects, where the electron-withdrawing or -donating capacity of a substituent modulates the molecule's reactivity and interactions with its target. d-nb.inforsc.org

The synthesis of various substituted chroman-4-ols has been achieved through methods like the reduction of the corresponding chroman-4-ones. The stereochemical outcome of these reductions can be controlled by the choice of reducing agent and reaction conditions. For example, the reduction of 3-sulfonyl chromen-4-ones with NaBH₄/LiCl or Pd/C/H₂ can lead to different stereoisomers of 3-sulfonyl chroman-4-ols. acs.org Similarly, the reduction of 2-(polyfluoroalkyl)chromones with sodium borohydride (B1222165) yields cis-2-(polyfluoroalkyl)chroman-4-ols. arkat-usa.org

Influence of the Chloro Substituent at Position 7 on Reactivity and Molecular Properties

The presence of a chlorine atom at the 7-position of the chroman-4-ol scaffold significantly influences the molecule's electronic properties and, consequently, its reactivity and potential biological activity. Halogens, like chlorine, are electron-withdrawing groups, which can impact the electron density of the aromatic ring and the reactivity of nearby functional groups.

In a study of 4-aminoquinoline (B48711) derivatives, which share a substituted heterocyclic ring system, the nature of the substituent at the 7-position was found to be critical for activity. nih.gov While 7-chloro, 7-bromo, and 7-iodo analogues showed comparable and potent activity, the 7-fluoro and 7-trifluoromethyl derivatives were notably less active. nih.gov This suggests that not just the electronegativity, but also the size and polarizability of the halogen can play a role. Furthermore, replacing the halogen with a methoxy (B1213986) group (an electron-donating group) led to a significant loss of activity. nih.gov

In the context of chromanol derivatives, the electronic effects of substituents on the phenolic ring have a substantial influence on their antioxidant activity. researchgate.net Electron-withdrawing groups, such as chloro and nitro groups, have been shown to decrease radical scavenging activity, whereas electron-donating groups enhance it. rsc.org This is attributed to the stability of the resulting phenoxyl radical formed during the antioxidant process.

Table 1: Effect of 7-Position Substituent on Biological Activity in Related Heterocyclic Scaffolds

Scaffold7-SubstituentObserved ActivityReference
4-Aminoquinoline-Cl, -Br, -IHigh nih.gov
4-Aminoquinoline-F, -CF3Low nih.gov
4-Aminoquinoline-OCH3Inactive nih.gov
2,2-dimethyl-6-chromanol-Cl, -NO2Decreased radical scavenging rsc.org
2-pentylchroman-4-one-FWeak SIRT2 inhibition acs.org

Impact of Substitutions at Other Positions (e.g., 2, 6, 8) in Chroman-4-one and Chromanol Derivatives

The biological activity of chroman-4-one and chromanol derivatives is highly dependent on the substitution pattern around the core structure. Extensive research has demonstrated that modifications at positions 2, 6, and 8 can dramatically alter the potency and selectivity of these compounds.

In the development of SIRT2 inhibitors based on the chroman-4-one scaffold, substitutions at the 2, 6, and 8-positions were found to be crucial for high potency. acs.orgnih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory activity. nih.govnih.gov For example, the unsubstituted 2-pentylchroman-4-one was inactive, highlighting the necessity of substituents on the aromatic ring. nih.gov A comparison of dihalogenated derivatives showed that 6,8-dibromo and 6-chloro-8-bromo analogues had potent activity, while the 6,8-difluoro derivative was considerably less active, suggesting that while electron-withdrawing properties are beneficial, steric factors also play a significant role. nih.gov

Furthermore, the substituent at the 6-position appears to be more critical for activity than the one at the 8-position. acs.org Replacing the 6-chloro substituent with an electron-donating methoxy group resulted in a significant decrease in inhibitory activity. acs.orgnih.gov

The nature of the substituent at the 2-position also has a pronounced effect. For SIRT2 inhibition, an alkyl chain of three to five carbons in the 2-position was found to be optimal. acs.orgnih.gov Both shorter and longer chains, as well as bulky or branched groups, led to a decrease in activity, indicating a potential space limitation in the binding site of the target enzyme. acs.orgnih.gov

For 6-chromanol derivatives, substitutions at positions 5, 7, and 8 have been studied in the context of radical scavenging activity. rsc.org Electron-donating groups, such as amino and acetylamino, at these positions enhance activity, while electron-withdrawing groups like chloro and nitro decrease it. rsc.org

Table 2: Structure-Activity Relationship of Substituted Chroman-4-one Derivatives as SIRT2 Inhibitors

Position 2 SubstituentPosition 6 SubstituentPosition 8 SubstituentSIRT2 Inhibitory Activity (IC50)Reference
n-Pentyl-Cl-Br1.5 µM (for (-)-enantiomer) nih.gov
n-Pentyl-H-HInactive nih.gov
n-Pentyl-Br-Br1.5 µM nih.gov
n-Pentyl-F-FLess Active nih.gov
n-Pentyl-Cl-HDecreased Activity acs.orgnih.gov
n-Propyl-Cl-Br10.6 µM acs.orgnih.gov
Isopropyl-Cl-BrLess Active than n-propyl acs.org

Importance of the Intact Chroman Core Structure

The chroman scaffold, a bicyclic system composed of a fused benzene and dihydropyran ring, is considered a "privileged structure" in medicinal chemistry. acs.orgnih.gov This is due to its presence in a wide range of naturally occurring and synthetic compounds that exhibit diverse biological activities. acs.orgnih.gov The specific three-dimensional conformation and electronic properties of the chroman core are fundamental to its ability to interact with biological targets.

The integrity of the chroman core is often essential for maintaining biological activity. For instance, in the case of SIRT2 inhibitors based on the chroman-4-one scaffold, any modification to the carbonyl group at position 4 resulted in a significant loss of inhibitory activity. nih.gov This highlights the critical role of the keto-functionality in the interaction with the enzyme. The reduction of the carbonyl group to a hydroxyl group, forming the corresponding chroman-4-ol, led to a substantial decrease in potency. nih.gov

The dihydropyran ring of the chroman structure is not planar and can adopt different conformations, which can be influenced by the substituents. This conformational flexibility can be crucial for the optimal positioning of the molecule within a binding site. The oxygen atom within the heterocyclic ring can act as a hydrogen bond acceptor, further contributing to ligand-receptor interactions.

Advanced Spectroscopic and Analytical Characterization of 7 Chlorochroman 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics of a compound.

High-Resolution ¹H NMR and ¹³C NMR for Detailed Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule like 7-Chlorochroman-4-ol.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons in each environment), and multiplicity (splitting pattern caused by neighboring protons). For this compound, one would expect to see distinct signals for the aromatic protons on the chlorinated benzene (B151609) ring, the carbinol proton (H-4), the diastereotopic protons at the C-2 methylene (B1212753) group, and the diastereotopic protons at the C-3 methylene group. The coupling constants (J-values) between these protons would provide valuable information about their spatial relationships.

¹³C NMR: A carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of attached atoms. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the structure. The positions of the signals for the carbon bearing the chlorine (C-7), the carbinol carbon (C-4), and the other aromatic and aliphatic carbons would be key identifiers.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments provide correlational data that helps piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-4 and the C-3 protons, and between the C-3 and C-2 protons, confirming the connectivity within the dihydropyran ring. It would also reveal coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. asianpubs.org It is a powerful method for definitively assigning which protons are bonded to which carbons.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) could be applicable if this compound undergoes conformational exchange on the NMR timescale, such as the half-chair interconversion of the dihydropyran ring. By acquiring spectra at different temperatures, it might be possible to observe changes in the line shape of the signals, allowing for the determination of the energy barriers associated with this conformational change. However, without experimental data, it is not possible to confirm if this is relevant for this specific molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the exact mass of the molecular ion of this compound. From this exact mass, a unique elemental formula (in this case, C₉H₉ClO₂) can be calculated, which serves as a definitive confirmation of the compound's atomic composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. thieme-connect.com The molecular ion of this compound would first be selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The pattern of fragmentation provides a "fingerprint" of the molecule's structure. Likely fragmentation pathways for this compound would involve the loss of water from the alcohol, cleavage of the heterocyclic ring (such as a retro-Diels-Alder reaction), and loss of a chlorine atom or HCl. Analyzing these specific fragmentation patterns helps to confirm the structure and position of the substituents on the chroman skeleton.

X-Ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray Diffraction (XRD) crystallography is a premier technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By directing X-rays onto a single crystal of a compound, the resulting diffraction pattern of scattered X-rays can be analyzed to generate a detailed map of electron density. anton-paar.com This map allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule in the solid state. wikipedia.org

The application of XRD would be invaluable for this compound to:

Confirm the connectivity of atoms, verifying the chromanol core, the position of the chlorine substituent, and the hydroxyl group.

Determine the molecule's preferred conformation in the crystal lattice.

Elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. wikipedia.org

While XRD is a definitive method for structural characterization, specific crystallographic data for this compound were not available in the surveyed literature. However, the technique has been successfully applied to related chromane (B1220400) derivatives to analyze their conformation. For this compound, obtaining a suitable single crystal would be the critical first step to performing such an analysis. ksu.edu.sa

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The groups of atoms responsible for this absorption are known as chromophores. williams.edu In this compound, the primary chromophore is the chloro-substituted benzene ring fused to the dihydropyran system.

The UV-Vis spectrum is a result of electronic transitions, principally:

π → π* (pi to pi-star) transitions: These high-intensity absorptions arise from the excitation of electrons in the aromatic π system. firsthope.co.in

n → π* (n to pi-star) transitions: These are lower-intensity absorptions resulting from the promotion of non-bonding electrons (from the ether and hydroxyl oxygens) to an antibonding π* orbital of the benzene ring. upi.edu

n → σ* (n to sigma-star) transitions: Electrons from the oxygen and chlorine atoms can be excited to antibonding sigma orbitals, typically occurring at shorter wavelengths. upi.edu

The specific wavelengths (λmax) of these absorptions provide a characteristic fingerprint. While a specific experimental spectrum for this compound is not detailed in the reviewed literature, the expected transitions based on its structure are summarized below.

Electronic TransitionAssociated Functional Group(s)Expected Wavelength RegionRelative Intensity
π → πAromatic Ring (Chlorobenzene moiety)~200-280 nmHigh
n → πAromatic Ring with -OH and -O- substituents~270-350 nmLow to Medium
n → σ*C-O (Alcohol, Ether), C-Cl<220 nmLow

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.org The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edu Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular fingerprint. libretexts.org

For this compound, FT-IR spectroscopy would confirm the presence of its key structural features:

A strong, broad absorption for the O-H stretching vibration of the alcohol group. utdallas.edu

Absorptions corresponding to aromatic and aliphatic C-H stretching.

Vibrations from the C-O bonds of the ether and alcohol.

Characteristic absorptions from the chlorinated aromatic ring.

The expected vibrational frequencies for the main functional groups in this compound are detailed in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Intensity
O-H (Alcohol)Stretching3600 - 3200Strong, Broad
C-H (Aromatic)Stretching3100 - 3000Medium to Weak
C-H (Aliphatic, CH2)Stretching2960 - 2850Medium
C=C (Aromatic)Stretching1600 - 1450Medium to Weak
C-O (Alcohol)Stretching1260 - 1050Strong
C-O (Aryl Ether)Stretching1270 - 1230 (asymmetric), 1075 - 1020 (symmetric)Strong
C-Cl (Aryl Halide)Stretching1100 - 1000Strong

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)

The carbon atom at position 4 (C4) bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers ((R) and (S)). Chiroptical techniques are essential for studying such molecules. Circular Dichroism (CD) spectroscopy, for instance, measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

While studies have focused on producing enantiopure (S)-6-chlorochroman-4-ol (a numbering variant of the same compound), they have predominantly used chiral chromatography to determine the enantiomeric excess (ee). sci-hub.senih.gov However, CD spectroscopy is a highly applicable and powerful technique for this purpose. An enantiomerically pure sample would yield a distinct CD spectrum, while a racemic mixture would be CD-silent. The magnitude of the CD signal is directly proportional to the enantiomeric excess, allowing for a quantitative assessment of enantiomeric purity. A full CD spectral analysis would provide valuable information on the absolute configuration and solution-state conformation of the enantiomers.

Chromatographic Methods for Separation and Characterization

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. humanjournals.com For chiral compounds like this compound, chiral HPLC is the definitive method for separating the enantiomers and determining the enantiomeric purity of a sample. humanjournals.comaocs.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. humanjournals.com Research on the asymmetric synthesis of (S)-6-chlorochroman-4-ol extensively uses chiral HPLC to monitor the reaction's success and quantify the enantiomeric excess (ee). sci-hub.senih.gov The literature reports successful separation using polysaccharide-based CSPs. sci-hub.se

The table below summarizes the reported conditions for the chiral HPLC analysis of chlorochroman-4-ol enantiomers.

ParameterReported ConditionReference
InstrumentHigh-Performance Liquid Chromatography (HPLC) System sci-hub.se
Column (CSP)Chiralcel OD sci-hub.se
Mobile PhaseNot explicitly detailed but typically n-hexane/isopropanol mixtures for this column type researchgate.net
ApplicationDetermination of conversion and enantiomeric excess (ee) sci-hub.senih.gov
ResultSuccessful separation of enantiomers, enabling quantification of >99% ee for the (S)-enantiomer nih.gov

Reversed-Phase Thin-Layer Chromatography (RPTLC) for Lipophilicity Estimation

Reversed-Phase Thin-Layer Chromatography (RPTLC) is a widely utilized indirect method for the experimental determination of a compound's lipophilicity, often expressed as a chromatographic parameter that correlates with the logarithm of the n-octanol/water partition coefficient (log P). mdpi.comnih.gov The technique is valued for its simplicity, low cost, and the ability to analyze multiple compounds simultaneously. nih.gov

The fundamental principle of RPTLC involves a non-polar stationary phase, typically silica (B1680970) gel chemically modified with hydrocarbon chains (e.g., C8 or C18), and a polar mobile phase. mdpi.com The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier such as methanol (B129727), acetonitrile, or acetone. conicet.gov.ar In this system, more lipophilic compounds show stronger interaction with the non-polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

Detailed Research Findings

While specific experimental RPTLC data for this compound is not extensively detailed in the reviewed literature, the lipophilicity of various related chroman, flavanone (B1672756), and coumarin (B35378) derivatives has been successfully determined using this method. mdpi.comacs.orgmdpi.com These studies provide a solid framework for predicting the chromatographic behavior of this compound. For instance, research on flavonoid derivatives has shown that the introduction of a chlorine atom into the structure generally leads to an increase in lipophilicity, as evidenced by higher retention on the RPTLC plate. mdpi.comresearchgate.net

The lipophilicity is quantified by the RM value, which is calculated from the Rf value using the formula: RM = log((1/Rf) - 1). researchgate.net To determine a standardized lipophilicity parameter, RPTLC is performed with a series of mobile phases containing varying concentrations of the organic modifier. The resulting RM values are then plotted against the concentration of the organic modifier. A linear relationship is typically observed, described by the Soczewiński-Wachtmeister equation:

RM = RM0 + bφ

where:

RM is the calculated retention parameter.

RM0 (also denoted as RMW) is the intercept of the regression line, representing the theoretical RM value in a mobile phase of pure water (0% organic modifier). nih.govmdpi.com This value is used as the primary chromatographic index of lipophilicity.

b is the slope of the regression line.

φ is the volume fraction (%) of the organic modifier in the mobile phase.

A higher RM0 value indicates greater lipophilicity.

Illustrative Experimental Data

The following table illustrates the type of data that would be generated from an RPTLC experiment to determine the lipophilicity of this compound. The RM values are hypothetical, based on typical results for structurally related heterocyclic compounds, and demonstrate the linear decrease in retention with an increasing concentration of an organic modifier (e.g., methanol).

Table 1: Illustrative RPTLC Data for this compound Hypothetical data for demonstration purposes.

Methanol Conc. (φ, % v/v)RfRM = log((1/Rf) - 1)
700.250.477
650.330.305
600.420.170
550.53-0.052
500.65-0.259

Plotting these hypothetical RM values against the methanol concentration would yield a linear regression line. The extrapolation of this line to 0% methanol gives the RM0 value.

Table 2: Linear Regression Analysis Based on the illustrative data in Table 1.

ParameterValue
RM0 (Intercept)2.15
Slope (b)-0.024
Correlation Coefficient (r²)0.998

The resulting RM0 value of 2.15 would serve as the experimental measure of lipophilicity for this compound under these specific chromatographic conditions. This value can then be compared with those of other compounds or used in quantitative structure-activity relationship (QSAR) studies. mjcce.org.mk

Computational and Theoretical Chemistry Studies of 7 Chlorochroman 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic and geometric structures of molecules. hud.ac.uk Methods like Density Functional Theory (DFT) are commonly used to compute a wide range of molecular properties with a good balance of accuracy and computational cost. hud.ac.ukacs.org

The electronic structure of a molecule is fundamental to its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. libretexts.orgscielo.org.mx Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's capacity to accept electrons, thus acting as an electrophile. libretexts.orgscielo.org.mx The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. researchgate.net

For 7-Chlorochroman-4-ol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would likely be distributed over the aromatic system. The chlorine atom, being electronegative, would influence the energy levels of these orbitals. DFT calculations, such as with the B3LYP functional and a suitable basis set like 6-311G(d,p), can be used to calculate the energies of these orbitals and visualize their distribution. acs.orgscielo.org.mx

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents conceptual data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the cited literature.

ParameterConceptual Value (eV)Significance
EHOMO~ -6.5Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. numberanalytics.com
ELUMO~ -1.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. numberanalytics.com
HOMO-LUMO Gap (ΔE)~ 5.3Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. researchgate.net

Spin Density Distribution analysis is particularly relevant for radical species or molecules in excited states, detailing the distribution of unpaired electron spin throughout the molecule. researchgate.netnasa.gov For the closed-shell ground state of this compound, this analysis is not standard. However, if the molecule were to undergo a reaction forming a radical, the spin density analysis would indicate where the unpaired electron is most likely to be found, which is crucial for understanding its subsequent reactivity. researchgate.netchemrxiv.org

Chemical Hardness (η) is a concept derived from DFT that quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. mdpi.com It is related to the HOMO-LUMO gap, with a larger gap corresponding to greater hardness. mdpi.com Hard molecules are less reactive, while soft molecules are more reactive. Chemical hardness is calculated using the energies of the HOMO and LUMO. mdpi.com Other related reactivity descriptors include electronic chemical potential (μ) and global electrophilicity (ω).

Table 2: Conceptual Chemical Reactivity Descriptors This table illustrates reactivity descriptors derived from HOMO and LUMO energies. The values are conceptual and based on general principles.

DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to deformation or polarization of the electron cloud. mdpi.com
Electronic Chemical Potential (μ)(EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity (ω)μ² / (2η)Quantifies the ability of a species to accept electrons.

The structure of this compound contains a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and an ether oxygen atom in the chroman ring, which can act as a hydrogen bond acceptor. This allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen. libretexts.orgbyjus.com Such a bond can significantly influence the molecule's conformational preferences and stability. mdpi.comnih.gov

Computational chemistry allows for the calculation of key thermodynamic properties, such as enthalpy (H), entropy (S), and Gibbs free energy (G). wayne.eduscispace.comscribd.com These properties are essential for predicting the feasibility and spontaneity of chemical reactions. nist.gov

Reaction Enthalpy (ΔH) represents the heat absorbed or released during a reaction at constant pressure. It can be calculated by subtracting the computed total enthalpies of the reactants from those of the products. mdpi.com

Gibbs Free Energy (ΔG) combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate indicator of reaction spontaneity at constant temperature and pressure. scribd.com A negative ΔG indicates a spontaneous process. scribd.com Computational methods can predict the free energies of formation for molecules like this compound, allowing for the assessment of its stability and the energetics of its potential reactions. mdpi.com

Molecular Modeling and Simulation

Molecular modeling encompasses a broader set of computational techniques, including quantum mechanics and classical mechanics (molecular mechanics), to simulate and analyze molecular behavior. kallipos.gr

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemrxiv.org For a flexible molecule like this compound, the dihydropyran ring can adopt various conformations (e.g., half-chair, boat), and there is rotational freedom around the C-O bond of the alcohol group.

Molecular modeling can be used to perform a systematic search of the conformational space to identify stable conformers, which correspond to local minima on the potential energy surface. chemrxiv.org The results of this analysis can be visualized as an energy landscape , a plot that shows the energy of the molecule as a function of one or more geometric parameters (like dihedral angles). This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes. chemrxiv.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules and their interactions with the surrounding environment. nih.govebsco.com For this compound, MD simulations can provide critical insights into its conformational flexibility, solvation dynamics, and interactions with biological macromolecules.

While specific MD studies on this compound are not extensively documented in the public domain, the principles of this technique are widely applied to similar biomolecular systems. nih.govmdpi.com These simulations model the movement of each atom in the molecule over time by solving Newton's equations of motion. ebsco.com This allows for the characterization of the molecule's behavior in different environments, such as in aqueous solution or near a protein binding site. mdpi.commdpi.com

Key areas of investigation using MD simulations for this compound would include:

Solvation and Hydration: Analyzing the pattern of water molecules around this compound to understand its solubility and how it interacts with an aqueous environment. The dynamics of protein-water fluctuations are of biological significance. mdpi.com

Binding Site Dynamics: If a biological target is known, MD simulations can model the process of this compound binding to it. This can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. It can also identify protein residues that play a direct role in stabilizing the bound state. mdpi.com

The insights gained from MD simulations are crucial for interpreting experimental data and guiding the design of new derivatives with improved properties. ebsco.commdpi.com

Chemoinformatic Approaches

Chemoinformatics applies computational methods to analyze chemical information, which is instrumental in modern drug discovery and materials science. nih.govplos.org For this compound, chemoinformatic tools can predict its properties and guide the exploration of its chemical space.

In silico methods allow for the rapid calculation of molecular descriptors that are crucial for predicting a compound's pharmacokinetic properties. biorxiv.orgnih.gov These descriptors quantify various aspects of a molecule's structure and are used to build predictive models for properties like absorption, distribution, metabolism, and excretion (ADME). biorxiv.org

Key Molecular Descriptors:

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a compound. blogspot.com It is a critical factor in determining a molecule's ability to cross cell membranes. A balanced LogP is often sought for oral bioavailability.

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. taylorandfrancis.com It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. taylorandfrancis.comresearchgate.net

While specific, experimentally validated LogP and TPSA values for this compound require dedicated studies, computational tools can provide reliable estimates. These predictions are based on the molecule's structure and are benchmarked against large datasets of known compounds. biorxiv.orgarxiv.org

Table of Predicted Molecular Descriptors for Chroman Derivatives

DescriptorPredicted Value Range for Similar ScaffoldsImportance in Drug Discovery
LogP 1.0 - 3.5Influences solubility, permeability, and metabolic stability. Values between 1 and 3 are often considered optimal. blogspot.com
TPSA (Ų) 20 - 60Correlates with intestinal absorption and blood-brain barrier penetration. TPSA values below 140 Ų are generally preferred for good oral bioavailability. mdpi.com
Molecular Weight ( g/mol ) 150 - 250Affects diffusion and transport across biological barriers.
Number of Rotatable Bonds 0 - 5Influences conformational flexibility and binding affinity.
Hydrogen Bond Donors 1 - 2Important for target binding and solubility.
Hydrogen Bond Acceptors 1 - 3Crucial for molecular recognition and solubility.

Note: The values in this table are illustrative for chroman-like scaffolds and are not specific experimental values for this compound.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. jddtonline.infonih.gov This approach is significantly faster and more cost-effective than high-throughput experimental screening. mdpi.com

If a biological target for this compound is identified, virtual screening can be employed to:

Identify Novel Hits: Screen vast compound databases to find new molecules with different chemical scaffolds that could potentially bind to the same target. jddtonline.infonih.gov

Expand on the this compound Scaffold: Generate a virtual library of derivatives by systematically modifying the this compound structure. chemrxiv.org These modifications could include altering the position of the chlorine atom, introducing other substituents, or modifying the hydroxyl group.

The design of these compound libraries can be guided by several principles: chemrxiv.orgnih.gov

Scaffold Hopping: Replacing the chroman core with other ring systems while maintaining the key pharmacophoric features required for activity.

Fragment-Based Design: Using small molecular fragments to build new molecules within the binding site of the target. mdpi.com

Diversity-Oriented Synthesis: Creating a library with a wide range of structural variations to explore a larger chemical space. enamine.net

These virtual screening and library design efforts can be further enhanced by incorporating machine learning and artificial intelligence algorithms to predict the activity and properties of the designed compounds. chemrxiv.org

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions. smu.edunih.gov For reactions involving this compound, such as its synthesis or further functionalization, computational methods can elucidate the transition states, intermediates, and reaction pathways at an atomic level. ethz.ch

The synthesis of chroman-4-ones, the precursors to chroman-4-ols, often involves a base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael ring closure. acs.org Computational studies can model these reaction steps to:

Visualize Transition States: Characterize the geometry of the transition state structures, providing a snapshot of the bond-breaking and bond-forming processes.

Investigate Stereoselectivity: In cases where chiral centers are formed, such as the reduction of 6-chlorochroman-4-one (B184904) to this compound, computational methods can predict and explain the observed stereochemical outcome. nih.govresearchgate.net For instance, they can model the approach of a reducing agent to the carbonyl group and determine which face is sterically or electronically favored for attack.

Assess Solvent and Catalyst Effects: The influence of the solvent and any catalysts on the reaction mechanism can be explicitly modeled. scielo.br This can reveal how these components stabilize intermediates or lower the energy of transition states.

By combining computational insights with experimental observations, a more complete and detailed understanding of the chemical reactivity of this compound and related compounds can be achieved. nih.gov

Applications of 7 Chlorochroman 4 Ol in Advanced Organic Synthesis and Catalysis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral alcohols, such as 7-Chlorochroman-4-ol, are crucial chiral building blocks for the synthesis of high-value, optically active compounds. bldpharm.combldpharm.com The stereoselective synthesis of these building blocks is paramount as the three-dimensional structure of a molecule can dramatically influence its biological activity. google.com

The asymmetric reduction of the corresponding ketone, 6-chlorochroman-4-one (B184904), is a common method to produce chiral this compound. researchgate.net This transformation can be achieved through various catalytic methods, including both biocatalysis and chemical catalysis. For instance, the use of whole-cell biocatalysts, such as Lactobacillus paracasei BD101, has been shown to produce (S)-6-chlorochroman-4-ol with excellent enantioselectivity (>99% ee) and in high yields. sci-hub.senih.gov This biocatalytic approach is often favored for its mild reaction conditions and environmental friendliness. researchgate.netresearchgate.net The resulting enantiopure alcohol can be readily converted into other important chiral molecules, such as chroman-4-amines, without racemization. researchgate.net

The development of efficient methods for the enantioselective synthesis of chromanols is an active area of research. acs.org For example, a highly efficient enantioselective acs.orgrsc.org O-to-C rearrangement of racemic vinyl alkyl ethers catalyzed by a chiral N,N′-dioxide/Fe(OTf)2 complex has been developed to produce a wide range of chromanols with high yields and excellent enantioselectivities. rsc.org Such advancements provide broader access to chiral chromanols, including this compound, as valuable building blocks for asymmetric synthesis.

Potential as a Ligand Component in Metal-Catalyzed Transformations

While direct research on this compound as a ligand component is not extensively documented in the provided results, the broader class of chiral molecules to which it belongs plays a significant role in metal-catalyzed transformations. Chiral ligands are essential for asymmetric catalysis, where a metal complex directs a reaction to favor the formation of one enantiomer over the other. rsc.org

The hydroxyl group and the chiral center of this compound offer potential coordination sites for metal ions. Derivatization of the hydroxyl group could lead to the formation of various types of ligands, such as phosphines, amines, or ethers, which are commonly used in transition-metal catalysis. The chiral backbone of the chromanol would then create a chiral environment around the metal center, enabling enantioselective transformations.

The development of novel chiral ligands is a continuous effort in the field of catalysis. rsc.org Given the successful application of other chiral alcohols and their derivatives as ligands, it is conceivable that this compound could be developed into a useful ligand for a variety of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and other C-C bond-forming reactions. nih.govnih.gov The electronic properties of the chloro-substituted aromatic ring could also influence the catalytic activity and selectivity of the resulting metal complex.

Precursor in the Synthesis of Complex Organic Molecules

The complete chemical synthesis of complex organic molecules from simpler, commercially available precursors is a major endeavor in organic chemistry. lumenlearning.com Chiral building blocks like this compound are instrumental in these total syntheses. bldpharm.combldpharm.com

The chromanol core of this compound is a key structural feature in many bioactive compounds. acs.org For example, chromanols can be elaborated into tocopherols (B72186) (Vitamin E) and other pharmaceutically interesting compounds. acs.org The presence of the chlorine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse array of complex molecules.

The synthesis of enantiomerically pure chroman-4-amines from chiral chroman-4-ols is a notable application, as these amines are core structures in drug discovery programs. sci-hub.se The conversion from the alcohol to the amine can be achieved without loss of stereochemical integrity, highlighting the utility of this compound as a precursor. researchgate.net The development of automated synthesis platforms further enhances the ability to use such building blocks in the iterative construction of complex organic molecules. chemrxiv.org

Contribution to Green Chemistry Methodologies

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.netepitomejournals.com The synthesis and application of this compound can be viewed through the lens of green chemistry, particularly in the context of biocatalysis and the development of environmentally benign synthetic strategies. researchgate.net

Sustainable Biocatalytic Processes and Efficiency

Biocatalysis, the use of enzymes or whole cells as catalysts, is a cornerstone of green chemistry. numberanalytics.commdpi.com It offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and the use of renewable resources. researchgate.netnumberanalytics.com

Table 1: Comparison of Synthetic Methods for Chiral 6-Chlorochroman-4-ol This table is interactive. Click on the headers to sort.

Method Catalyst Enantiomeric Excess (ee) Yield Key Advantages
Biocatalytic Reduction Lactobacillus paracasei BD101 >99% 94% Environmentally friendly, high selectivity, mild conditions. sci-hub.senih.gov
Lipase-catalyzed Resolution Lipase (B570770) 80.4% 50% Enzymatic method. sci-hub.seresearchgate.net

Strategies for Environmentally Benign Synthesis

Beyond biocatalysis, other strategies contribute to the environmentally benign synthesis of and with this compound. The development of organocatalytic methods for the synthesis of chromanols, for instance, provides an alternative to metal-based catalysts, which can be toxic and costly. acs.org

The choice of solvents is another critical aspect of green chemistry. rsc.org While many organic reactions rely on volatile organic compounds, research is ongoing to replace these with greener alternatives like water, ionic liquids, or supercritical fluids. researchgate.netrsc.org The biocatalytic production of this compound in aqueous media is a significant step in this direction. researchgate.netresearchgate.net

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a key principle of green chemistry. epitomejournals.com Designing synthetic routes that are shorter and more efficient, such as chemoenzymatic synthesis pathways, can improve atom economy and reduce waste. nih.govmdpi.combiorxiv.orgnih.gov The use of this compound as a building block in convergent synthesis strategies, where different fragments of a complex molecule are synthesized separately and then combined, can also contribute to more efficient and less wasteful processes. lumenlearning.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.